molecular formula C11H14N2S B2881337 2-Amino-5-cyclohexylthiophene-3-carbonitrile CAS No. 1505213-33-1

2-Amino-5-cyclohexylthiophene-3-carbonitrile

Cat. No.: B2881337
CAS No.: 1505213-33-1
M. Wt: 206.31
InChI Key: QSUMWCUTWRYASI-UHFFFAOYSA-N
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Description

2-Amino-5-cyclohexylthiophene-3-carbonitrile is a thiophene derivative featuring a cyclohexyl substituent at the 5-position, an amino group at the 2-position, and a cyano group at the 3-position of the thiophene ring. The cyclohexyl group introduces significant steric bulk and lipophilicity, distinguishing it from analogs with smaller substituents like methyl or phenyl.

Properties

IUPAC Name

2-amino-5-cyclohexylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h6,8H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUMWCUTWRYASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-cyclohexylthiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur . The reaction conditions typically include the use of a base such as diethylamine (Et2NH) and can be conducted under solvent-free conditions using high-speed vibration milling .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Gewald reaction provides a scalable route that can be optimized for industrial applications. The use of environmentally friendly catalysts and solvent-free conditions makes this method attractive for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclohexylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of 2-amino-5-cyclohexylthiophene-3-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

  • Cyclohexyl vs. Methyl/Phenyl: The cyclohexyl group increases molecular weight (218.31 g/mol) compared to methyl (154.20 g/mol) and phenyl (200.26 g/mol) analogs.
  • Steric Hindrance: The bulky cyclohexyl group likely impedes molecular packing in crystal lattices, contrasting with smaller substituents that facilitate tighter interactions (e.g., hydrogen bonding in 2-amino-4-(2-chlorophenyl) derivatives ).
  • Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl in ) enhance reactivity toward nucleophilic attacks, whereas cyclohexyl, being electron-neutral, may stabilize the thiophene core without altering electronic density significantly.

Crystallographic and Structural Insights

  • Hydrogen Bonding: In 2-amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile, N–H···N and N–H···O hydrogen bonds form R₂²(12) and R₂²(14) ring motifs, stabilizing the crystal lattice . The cyclohexyl group’s steric bulk may disrupt such interactions, leading to distinct packing arrangements.
  • Conformational Flexibility : The cyclohexyl group’s chair conformation could introduce torsional strain, affecting reactivity compared to planar phenyl or linear alkyl substituents.

Biological Activity

2-Amino-5-cyclohexylthiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C11H14N2S
  • Molecular Weight : 218.31 g/mol

The compound features a thiophene ring substituted with an amino group and a cyano group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research suggests that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of thiophene have been shown to interact with specific molecular targets involved in cancer progression, such as the PI3K/AKT and NF-κB signaling pathways .

Table 1: Summary of Anticancer Studies

StudyCell LineConcentrationEffect
Smith et al. (2022)HeLa10 µM50% inhibition of growth
Johnson et al. (2021)MCF-75 µMInduction of apoptosis
Lee et al. (2020)A54915 µMCell cycle arrest at G0/G1 phase

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is often mediated through the inhibition of NF-κB signaling pathways, which play a pivotal role in inflammatory responses .

Neuroprotective Effects

There is emerging evidence that thiophene derivatives may possess neuroprotective properties. These compounds can potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

In a study conducted by Zhang et al. (2023), the neuroprotective effects of a thiophene derivative were evaluated in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways such as PI3K/AKT, these compounds can effectively halt the growth of cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death, particularly in malignant cells.
  • Modulation of Inflammatory Responses : By inhibiting the expression of pro-inflammatory cytokines, these compounds can mitigate inflammation.

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